tert-Butyl 3-hydroxy-4-nitrobenzoate
Overview
Description
tert-Butyl 3-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is a pale-yellow to yellow-brown solid at room temperature. This compound is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-hydroxy-4-nitrobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butyl-4-nitrobenzaldehyde or 3-tert-butyl-4-nitrobenzoic acid.
Reduction: Formation of 3-tert-butyl-4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. The compound can undergo redox reactions, where the nitro group is reduced to an amine, influencing various biochemical pathways. The ester group can also participate in hydrolysis reactions, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxy-3-nitrobenzoate
- tert-Butyl 3-hydroxy-4-methylbenzoate
- tert-Butyl 3-hydroxy-4-chlorobenzoate
Uniqueness
tert-Butyl 3-hydroxy-4-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-4-5-8(12(15)16)9(13)6-7/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFALFMMBSPRIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600960 | |
Record name | tert-Butyl 3-hydroxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123330-86-9 | |
Record name | tert-Butyl 3-hydroxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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